molecular formula C20H24N6O4S B2987664 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171376-17-2

4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2987664
CAS No.: 1171376-17-2
M. Wt: 444.51
InChI Key: MUPOQTZTFDVYCI-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a synthetically designed, high-purity small molecule intended for research applications. Its molecular structure incorporates a pyrimidine core—a scaffold well-documented in medicinal chemistry for its relevance in drug discovery—linked to a sulfonylpiperazine group and a pyrazole moiety. Similar pyrimidine and pyridine-fused derivatives are extensively investigated for their ability to interact with key biological targets, particularly protein kinases, which are enzymes critical in cellular signaling pathways . The core research value of this compound lies in its potential as a kinase inhibitor. Kinases are prominent therapeutic targets for a range of diseases, and molecules featuring a pyrimidine core are known to act through competitive inhibition at the enzyme's active site . Researchers may utilize this compound in in vitro biochemical assays to screen for inhibitory activity or in cell-based studies to investigate its effects on specific signaling cascades implicated in pathological conditions. The presence of the (2,5-dimethoxyphenyl)sulfonyl group may influence the compound's selectivity and pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-15-22-19(14-20(23-15)26-8-4-7-21-26)24-9-11-25(12-10-24)31(27,28)18-13-16(29-2)5-6-17(18)30-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPOQTZTFDVYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O6SC_{19}H_{22}N_{4}O_{6}S with a molecular weight of 406.45 g/mol. The structural components include a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to a dimethoxyphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial activity due to its ability to interfere with bacterial folic acid synthesis .

Anticancer Properties

The compound's potential anticancer activity has been explored in several studies. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation. For example, compounds that incorporate pyrazole and piperazine structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for structurally related compounds. The sulfonamide group is known to interact with the active site of AChE, potentially making this compound a candidate for further studies in neuropharmacology .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several piperazine derivatives against common pathogens. The results indicated that compounds with a sulfonamide group showed enhanced activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.50 µg/mL .

Study 2: Anticancer Screening

In another investigation, the compound was tested against human cancer cell lines (e.g., A431 and Jurkat). The findings revealed that it exhibited significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin. This suggests that it may act through mechanisms involving apoptosis induction or cell cycle arrest .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of S. aureus and E. coli
AnticancerCytotoxicity against A431 and Jurkat
Enzyme InhibitionAChE inhibition

Comparison with Similar Compounds

Key Observations:

Piperazine Substituent :

  • The 2,5-dimethoxyphenyl sulfonyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility compared to halogenated analogues (e.g., dichlorophenyl in ).
  • Fluorinated or chlorinated aryl sulfonyl groups (e.g., ) increase hydrophobicity and may improve blood-brain barrier penetration.

Hydrazinyl () and thiadiazole () groups introduce opportunities for metal coordination or covalent interactions.

Position 2 Substituents :

  • A methyl group is common across analogues (), suggesting steric tolerance at this position.

Limitations:

  • Physical property data (e.g., melting point, solubility) are largely unavailable for these compounds, limiting functional comparisons.
  • Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence, necessitating further experimental studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Sulfonylation : Introducing the 2,5-dimethoxyphenylsulfonyl group to the piperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, TEA as base) .
  • Heterocyclic Coupling : Attaching the pyrazole group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., pyrazole C-H protons at δ 8.5–9.0 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 513.2) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry and confirms sulfonyl-piperazine geometry (e.g., torsion angles between 160–180°) .

Q. What are the primary pharmacophores in this compound, and how do they influence bioactivity?

  • Methodology :

  • Core Analysis : The pyrimidine scaffold serves as a rigid backbone, while the sulfonyl-piperazine and pyrazole groups enhance solubility and target binding (e.g., kinase inhibition via hydrogen bonding) .
  • SAR Studies : Modifying methoxy groups on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) alters lipophilicity and potency in enzyme assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation of the piperazine intermediate?

  • Methodology :

  • Condition Screening : Test polar aprotic solvents (DMF vs. DMSO) and bases (TEA vs. DIPEA) to minimize side reactions. Evidence suggests DMF with TEA at 0–5°C improves yields by 15–20% .
  • Catalysis : Additives like DMAP (1–5 mol%) accelerate sulfonyl transfer .
  • Kinetic Monitoring : In-situ FTIR tracks sulfonate ester formation to optimize reaction time (typically 4–6 hours) .

Q. How should contradictory data on thermal stability (e.g., decomposition temperatures) be resolved?

  • Methodology :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition onset (observed range: 180–200°C) .
  • Reproducibility Checks : Compare results across labs using standardized protocols (e.g., nitrogen vs. air atmosphere) to isolate environmental factors .
  • Crystallinity Impact : Recrystallize the compound from ethanol/water to assess if polymorphic forms affect stability .

Q. What strategies are effective for analyzing and mitigating synthetic impurities (e.g., des-methyl byproducts)?

  • Methodology :

  • HPLC-MS Purity Profiling : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at RRT 0.85–0.95 .
  • Mechanistic Studies : LC-MS/MS fragmentation identifies impurity structures (e.g., loss of methyl group from pyrimidine at m/z 499.1) .
  • Process Adjustments : Increase methylating agent stoichiometry (e.g., CH3_3I from 1.2 to 1.5 eq.) and monitor pH to suppress demethylation .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize derivatives with ΔG < -9 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (<3.5) and topological polar surface area (>80 Ų) to balance permeability and solubility .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing methoxy with ethoxy) on binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), compound concentrations, and incubation times .
  • Metabolite Interference : Test stability in cell media via LC-MS to rule out degradation products .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding kinetics independently of cellular assays .

Q. What experimental designs are optimal for evaluating substituent effects on pharmacokinetics?

  • Methodology :

  • In Vivo/In Vitro Correlation : Administer derivatives to rodent models and measure plasma half-life (LC-MS/MS) alongside Caco-2 permeability assays .
  • Isotope Labeling : Synthesize 14C^{14}C-labeled analogs to track absorption/distribution profiles .
  • CYP Inhibition Screening : Use human liver microsomes to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

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